molecular formula C12H19N3 B12991243 2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]

2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]

Cat. No.: B12991243
M. Wt: 205.30 g/mol
InChI Key: LOVANAHBYHCSDS-UHFFFAOYSA-N
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Description

2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] is a nitrogen-containing heterocyclic compound. This compound features a unique spiro structure, which includes a piperidine ring fused to a pyrrolo[1,2-b]pyrazole moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrrolo[1,2-b]pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines.

Scientific Research Applications

2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Ethyl-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-ethylspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]

InChI

InChI=1S/C12H19N3/c1-2-10-9-11-12(3-6-13-7-4-12)5-8-15(11)14-10/h9,13H,2-8H2,1H3

InChI Key

LOVANAHBYHCSDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CCC3(C2=C1)CCNCC3

Origin of Product

United States

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